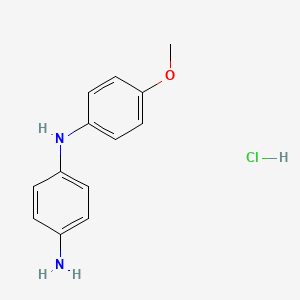
4-ヒドロキシ-6-メチルキノリン
概要
説明
4-Hydroxy-6-methylquinoline is a chemical compound with the molecular formula C10H9NO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Hydroxy-6-methylquinoline and its derivatives has been a subject of interest in the field of organic chemistry . Various synthesis protocols have been reported in the literature, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-6-methylquinoline consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 159.18 .
Chemical Reactions Analysis
4-Hydroxy-6-methylquinoline can undergo various chemical reactions. For instance, it can be prepared from aniline and diethyl ethoxymethylenemalonate through a series of reactions .
Physical and Chemical Properties Analysis
4-Hydroxy-6-methylquinoline is a solid substance . It should be stored in a sealed container at room temperature .
科学的研究の応用
医薬品化学
4-ヒドロキシ-6-メチルキノリンを含むキノリンモチーフは、医薬品化学および工業化学における様々な用途から、多くの薬理活性なヘテロ環式化合物において不可欠です . これらの化合物は、幅広い生物応答性を有するため、創薬プログラムにおいて重要な構造と考えられています .
抗がん活性
キノリン誘導体は、顕著な抗がん活性を示してきました . これらの化合物は、がんの治療および予防における可能性を秘めて研究されています .
抗酸化活性
4-ヒドロキシ-6-メチルキノリンを含むキノリン誘導体は、顕著な抗酸化活性を示しています . この特性により、多くの疾患における重要な因子である酸化ストレスの抑制に役立ちます .
抗炎症活性
キノリン誘導体は、抗炎症活性を示すことが証明されています . これらの化合物は、炎症性疾患の治療に役立つ可能性があります .
抗マラリア活性
キノリン系化合物は、マラリアの治療に用いられてきました . これらの抗マラリア活性は、マラリアとの闘いにおいて重要な役割を果たしています .
蛍光プローブ
キノリン誘導体は、蛍光プローブとしても確立されています . これらの化合物は、生体分子の検出など、様々な科学的および医学的用途に用いることができます .
抗菌活性
キノリン誘導体は、抗菌活性を示しています . これらの化合物は、新規抗菌剤の開発に役立つ可能性があります .
酵素阻害
6-メチルキノリン-4-オールは、様々な酵素や受容体の阻害剤としての可能性を調査するために、創薬に使用されてきました. これにより、様々な疾患に対する新薬の開発につながる可能性があります.
Safety and Hazards
This compound is classified as having acute toxicity (Category 4, Oral) and can cause serious eye damage (Category 1) . It is harmful if swallowed and causes serious eye damage . Protective measures such as wearing gloves, protective clothing, and eye protection should be taken while handling this compound .
将来の方向性
Quinoline and its derivatives, including 4-Hydroxy-6-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . Therefore, future research may focus on exploring new synthesis methods and potential applications of these compounds.
特性
IUPAC Name |
6-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEUKNUOCWNERE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292411 | |
| Record name | 4-Hydroxy-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23432-40-8 | |
| Record name | 6-Methyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23432-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 82351 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023432408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23432-40-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23432-40-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MMQO reactivate latent HIV-1?
A1: MMQO has been identified as a novel latency-reversing agent (LRA) for HIV-1. While its exact mechanism of action is still under investigation, research suggests that MMQO functions as a bromodomain and extraterminal domain protein family inhibitor (BETi) []. It mimics the effects of JQ1, a known BETi, and interacts with the BET family protein BRD4 []. By inhibiting BRD4, MMQO disrupts the epigenetic silencing of HIV-1 proviral DNA, leading to viral transcription and reactivation [].
Q2: What is the structural significance of MMQO in its activity?
A2: MMQO, with its relatively simple quinoline-based structure, represents a new class of BET bromodomain inhibitors []. Its minimalistic structure holds promise for further optimization to enhance its affinity and specificity for distinct bromodomain family members []. This opens avenues for developing more potent and targeted therapies not just for HIV but potentially for other diseases as well.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















